molecular formula C18H18N4O4 B7695980 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide

Cat. No. B7695980
M. Wt: 354.4 g/mol
InChI Key: VSLXGWJOSQSGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide is not fully understood. However, it has been suggested that the compound may act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This results in an increase in the activity of the GABA-A receptor, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
The compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the duration and intensity of GABAergic currents, leading to increased inhibitory neurotransmission. It has also been shown to decrease the frequency of spontaneous excitatory postsynaptic currents, further supporting its anticonvulsant and anxiolytic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide in lab experiments is its potent and selective activity. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide. One potential area of research is the development of more potent and selective compounds based on this scaffold. Another area of research is the investigation of the compound's potential applications in other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on different neurotransmitter systems in the brain.

Synthesis Methods

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-4-yl)propanamide can be synthesized using a multi-step process. The first step involves the synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to possess potent anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety.

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-24-14-4-3-12(11-15(14)25-2)18-21-17(26-22-18)6-5-16(23)20-13-7-9-19-10-8-13/h3-4,7-11H,5-6H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLXGWJOSQSGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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